molecular formula C14H20 B14407327 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-37-9

1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene

Cat. No.: B14407327
CAS No.: 87482-37-9
M. Wt: 188.31 g/mol
InChI Key: HSLJWGCOGISDRD-UHFFFAOYSA-N
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Description

1-Methyldispiro[225~6~2~3~]trideca-4,12-diene is a complex organic compound characterized by its unique dispiro structure, which includes two spirocyclic systems connected through a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the spirocyclic systems through cyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the spiro centers.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in polymer synthesis.

    Isoprene: Another conjugated diene with applications in rubber production.

    Chloroprene: A chlorinated diene used in the production of synthetic rubber.

Uniqueness

1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene is unique due to its dispiro structure, which imparts specific chemical and physical properties not found in simpler dienes. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

87482-37-9

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

2-methyldispiro[2.2.56.23]trideca-4,12-diene

InChI

InChI=1S/C14H20/c1-12-11-14(12)9-7-13(8-10-14)5-3-2-4-6-13/h7-10,12H,2-6,11H2,1H3

InChI Key

HSLJWGCOGISDRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC12C=CC3(CCCCC3)C=C2

Origin of Product

United States

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